molecular formula C6H3ClN2O2S B12969340 3-Chloro-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

3-Chloro-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No.: B12969340
M. Wt: 202.62 g/mol
InChI Key: IMHSRASVTHUCRT-UHFFFAOYSA-N
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Description

3-Chloro-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the class of thienopyrazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a thieno ring fused to a pyrazole ring, makes it an interesting subject for chemical and pharmacological studies.

Properties

Molecular Formula

C6H3ClN2O2S

Molecular Weight

202.62 g/mol

IUPAC Name

3-chloro-2H-thieno[2,3-c]pyrazole-5-carboxylic acid

InChI

InChI=1S/C6H3ClN2O2S/c7-4-2-1-3(6(10)11)12-5(2)9-8-4/h1H,(H,8,9)(H,10,11)

InChI Key

IMHSRASVTHUCRT-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=NNC(=C21)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chlorothiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thienopyrazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1H-thieno[2,3-c]pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.

    Cyclization Reactions: The thienopyrazole ring can participate in further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine can yield amino-thienopyrazole derivatives, which may have enhanced biological activity .

Scientific Research Applications

3-Chloro-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It is used in the development of agrochemicals and other industrial products[][3].

Mechanism of Action

The mechanism of action of 3-Chloro-1H-thieno[2,3-c]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is unique due to its fused thieno and pyrazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological interactions.

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